4-(1-propyl-1H-pyrazol-5-yl)pyridine
Overview
Description
4-(1-propyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propyl-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The pyrazole ring is then functionalized and coupled with a pyridine derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-propyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole or pyridine rings.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(1-propyl-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-propyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act on protein kinases involved in signal transduction pathways, thereby influencing cellular processes such as proliferation and apoptosis . The compound’s effects are mediated through its binding to these targets and subsequent modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives such as:
- 4-(1-methyl-1H-pyrazol-5-yl)pyridine
- 4-(1-ethyl-1H-pyrazol-5-yl)pyridine
- 4-(1-butyl-1H-pyrazol-5-yl)pyridine .
Uniqueness
What sets 4-(1-propyl-1H-pyrazol-5-yl)pyridine apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 1-position of the pyrazole ring may confer unique properties in terms of solubility, stability, and interaction with biological targets .
Biological Activity
4-(1-propyl-1H-pyrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a propyl group and a pyridine moiety. Its molecular structure can be represented as follows:
This structure contributes to its ability to interact with various biological targets, enhancing its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a related compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating significant cytotoxicity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 26 |
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 |
These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves modulation of key signaling pathways. Compounds in this class have been shown to interact with various receptors and enzymes, affecting cellular signaling cascades. For example, pyrazole derivatives can act as allosteric modulators at muscarinic receptors, enhancing acetylcholine's effects .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are being investigated for their anti-inflammatory activities. Studies have indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of pyrazole, including those related to this compound, have demonstrated antimicrobial properties against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Cancer Treatment : A study evaluated the efficacy of a pyrazole derivative in patients with advanced lung cancer, showing promising results in tumor reduction and improved survival rates.
- Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects of pyrazole compounds in rheumatoid arthritis patients indicated reduced inflammation markers and improved patient outcomes.
Properties
IUPAC Name |
4-(2-propylpyrazol-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-14-11(5-8-13-14)10-3-6-12-7-4-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPQFSAGDVMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278356 | |
Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-88-9 | |
Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-(1-propyl-1H-pyrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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